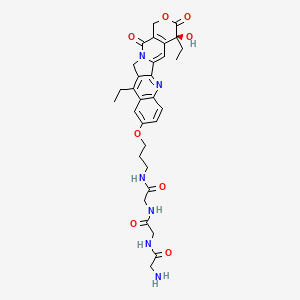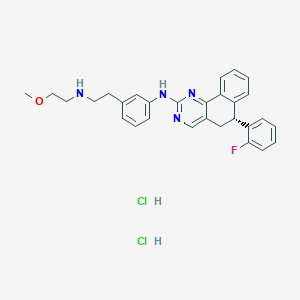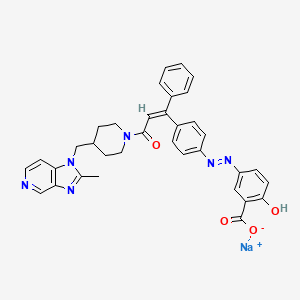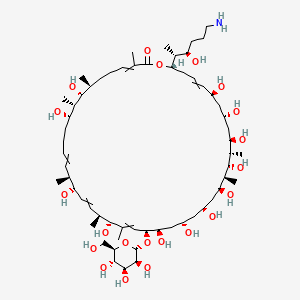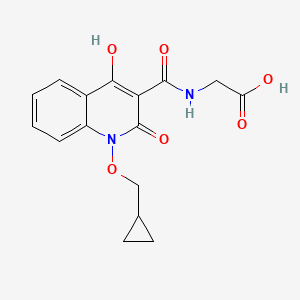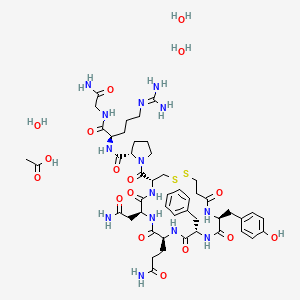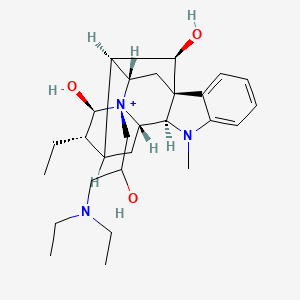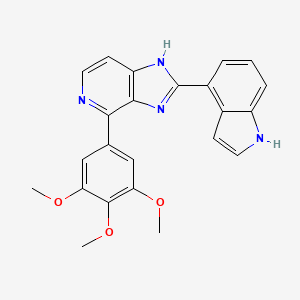
DJ101
Descripción general
Descripción
DJ101 is a novel small-molecule tubulin inhibitor that targets the colchicine binding site on tubulin. It has shown potent and metabolically stable properties, making it a promising candidate for cancer therapy. This compound has demonstrated the ability to overcome multidrug resistance, a common challenge with existing tubulin inhibitors .
Métodos De Preparación
The synthesis of DJ101 involves multiple steps, including the formation of nitrogen-containing heterocyclic compounds. The specific synthetic routes and reaction conditions are detailed in various patents and research articles. Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
DJ101 primarily undergoes reactions typical of tubulin inhibitors. These include:
Oxidation and Reduction: this compound can participate in redox reactions, although specific conditions and reagents are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen-containing heterocyclic sites.
Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, while conditions vary depending on the desired reaction.
Major Products: The primary products formed from these reactions are derivatives of this compound with modified functional groups.
Aplicaciones Científicas De Investigación
DJ101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying tubulin inhibitors and their interactions with microtubules.
Biology: It is used to investigate the role of tubulin in cellular processes such as mitosis, intracellular transport, and cell signaling.
Mecanismo De Acción
DJ101 exerts its effects by binding to the colchicine site on the beta-tubulin subunit, disrupting tubulin polymerization. This disruption interferes with microtubule dynamics, leading to impaired mitosis and cell division. This compound effectively circumvents drug efflux pumps, which are responsible for the multidrug resistance observed with other tubulin inhibitors. The compound has shown the ability to inhibit tumor growth and metastasis in various cancer models .
Comparación Con Compuestos Similares
DJ101 is unique among tubulin inhibitors due to its potent and metabolically stable properties. Similar compounds include:
Paclitaxel: Targets the taxane binding site on tubulin but is susceptible to drug resistance.
Docetaxel: Another taxane binding site inhibitor with similar limitations.
Vinblastine: Targets the vinca alkaloid binding site but also faces resistance issues.
Vincristine: Similar to vinblastine, with resistance challenges.
CA-4P: Targets the colchicine binding site but is still in preclinical studies.
This compound stands out due to its ability to overcome these resistance mechanisms, making it a promising candidate for further development in cancer therapy .
Propiedades
IUPAC Name |
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-28-18-11-13(12-19(29-2)22(18)30-3)20-21-17(8-10-25-20)26-23(27-21)15-5-4-6-16-14(15)7-9-24-16/h4-12,24H,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJHBGSBVSNHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=C2N=C(N3)C4=C5C=CNC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


